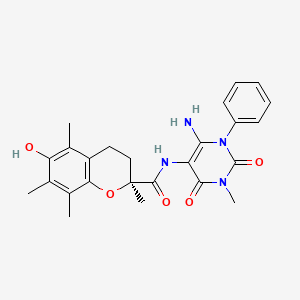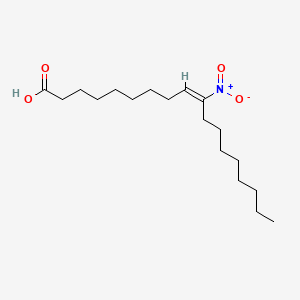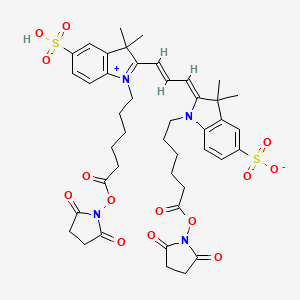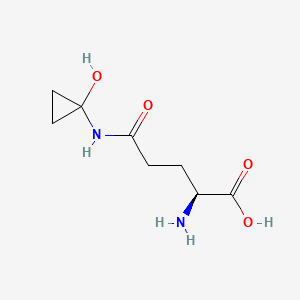
Coprine
Overview
Description
L-Coprine belongs to the class of organic compounds known as glutamine and derivatives. Glutamine and derivatives are compounds containing glutamine or a derivative thereof resulting from reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Coprine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, L-coprine is primarily located in the cytoplasm. Outside of the human body, L-coprine can be found in mushrooms. This makes L-coprine a potential biomarker for the consumption of this food product. L-Coprine is a potentially toxic compound.
Scientific Research Applications
Isolation and Structural Determination Coprine is a significant compound isolated from the inky cap mushroom Coprinus atramentarius. Its structure, characterized by a cyclopropanone equivalent, was elucidated and synthesized starting from 1-hydroxycyclopropylammonium chloride via the unstable 1-aminocyclopropanol. This foundational work laid the groundwork for understanding this compound's biological activity and potential applications beyond its well-known disulfiram-like effects (Lindberg, Bergman, & Wickberg, 1975).
Synthesis Advances Further advancements in the synthesis of this compound and related compounds have broadened the scope for studying its physiological effects. Notably, a synthesis approach starting from L-glutamic acids led to the production of this compound and O-ethylthis compound, enabling more detailed investigations into its biochemical mechanisms and potential therapeutic uses (Kienzler, Strazewski, & Tamm, 1992).
Biochemical Insights Research has shown that this compound acts as a disulfiram-like compound, inhibiting aldehyde dehydrogenase and thus affecting ethanol metabolism. This activity has been studied not only for its immediate effects on alcohol consumption but also for insights into the biochemical pathways of aldehyde metabolism. The distinction between this compound's in vitro and in vivo effects highlights the complexity of its mechanisms and the potential for targeted research into metabolic regulation (Hatfield & Schaumberg, 1975).
Alcohol Sensitivity and ALDH Inhibition this compound's inhibition of rat-liver aldehyde dehydrogenases both in vitro and in vivo has been a subject of interest for understanding how substances can modulate enzyme activity related to alcohol metabolism. This research not only provides insights into alcohol sensitivity but also opens avenues for exploring treatments for alcohol-related disorders based on enzyme inhibition strategies (Tottmar, Marchner, & Lindberg, 1977).
properties
IUPAC Name |
(2S)-2-amino-5-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c9-5(7(12)13)1-2-6(11)10-8(14)3-4-8/h5,14H,1-4,9H2,(H,10,11)(H,12,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEZRBUCLFMTLD-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(NC(=O)CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(NC(=O)CC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974419 | |
| Record name | N-(1-Hydroxycyclopropyl)-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58919-61-2 | |
| Record name | Coprine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58919-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coprine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058919612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxycyclopropyl)-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COPRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28L2R8DM94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does coprine interact with the body to produce its effects?
A: this compound itself is not the direct inhibitor of aldehyde dehydrogenase (ALDH), the enzyme responsible for breaking down acetaldehyde, a toxic byproduct of ethanol metabolism. Instead, this compound is hydrolyzed in the body to produce 1-aminocyclopropanol (ACP), which acts as a potent inhibitor of ALDH. [, ] This inhibition leads to a buildup of acetaldehyde after alcohol consumption, causing a range of unpleasant symptoms often referred to as the "disulfiram-like reaction." [, , , ]
Q2: What are the downstream effects of this compound's interaction with ALDH?
A: When ALDH is inhibited by ACP, acetaldehyde accumulates in the bloodstream. This can cause symptoms such as facial flushing, throbbing headache, nausea, vomiting, sweating, tachycardia, shortness of breath, dizziness, and even hypotension. [, , , , ] The severity of these symptoms can vary depending on the amount of this compound ingested and the amount of alcohol consumed. [, , ]
Q3: What is the molecular formula and weight of this compound?
A: this compound's molecular formula is C8H14N2O4, and its molecular weight is 202.21 g/mol. [, ]
Q4: Is there any information available about the spectroscopic data for this compound?
A: While the provided research articles do not delve into specific spectroscopic data for this compound, they do mention that chemical and spectral data were used to confirm its structure as N5-(1-hydroxycyclopropyl)-L-glutamine. [, ] Further research in spectroscopic databases would be needed for detailed information.
Q5: Is there information available about this compound's material compatibility, stability, catalytic properties, or computational chemistry aspects?
A5: The provided research articles primarily focus on the biological activity and mechanism of action of this compound. They do not provide specific details regarding its material compatibility and stability, catalytic properties, or any computational chemistry studies conducted on the molecule. Further research would be needed to explore these specific aspects.
Q6: How does modifying the structure of this compound affect its ALDH inhibitory activity?
A: Research indicates that the cyclopropanone moiety in this compound is crucial for its activity. [, ] Analogs of this compound, particularly those with modifications to the cyclopropanone ring, have been synthesized and tested. These studies suggest that even minor changes to this part of the molecule can significantly impact its ability to inhibit ALDH. []
Q7: Is there information available on the stability and formulation of this compound, SHE regulations related to its handling, or its pharmacokinetics and pharmacodynamics?
A7: The provided research articles primarily focus on identifying this compound, elucidating its mechanism of action, and characterizing its disulfiram-like effects. They do not provide specific details regarding this compound's stability, formulation strategies, safety regulations for handling, or its pharmacokinetic and pharmacodynamic properties. Further research is needed to explore these aspects.
Q8: What in vivo models were used to study this compound's effects?
A: Research primarily utilized rat models to study this compound's effects. [, , , , ] Researchers investigated various parameters, including blood acetaldehyde levels, ALDH and dopamine-beta-hydroxylase (DBH) activities, and blood pressure responses to ethanol administration. [, , , ]
Q9: Did this compound inhibit ALDH in rat liver preparations in vitro?
A: Interestingly, while this compound caused ALDH inhibition in vivo, it did not demonstrate direct inhibition of the low-Km ALDH enzyme in rat liver preparations in vitro. [] This finding further supports the understanding that this compound itself is not the direct inhibitor but requires conversion to ACP in vivo.
Q10: What were the key findings from the rat studies on this compound's effects on blood pressure?
A: Studies showed that rats pretreated with this compound experienced a significant drop in blood pressure after ethanol administration. [, ] Interestingly, this hypotensive effect was observed even when DBH activity was close to normal. [] This finding suggested that acetaldehyde accumulation, rather than DBH inhibition, is the primary driver of the hypotensive effect. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)
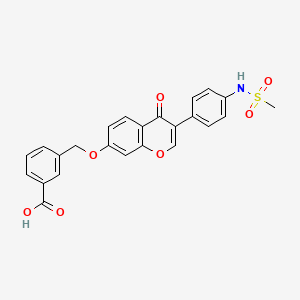
![N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide](/img/structure/B1669352.png)
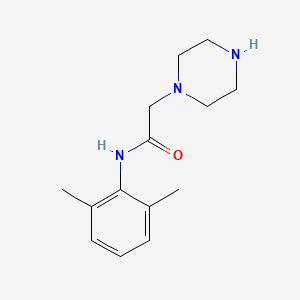
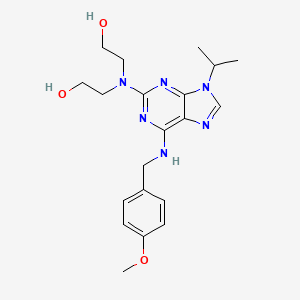




![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone](/img/structure/B1669364.png)
![6a,7,8,9-Tetrahydro-2H-[1,4]dioxino[2',3':4,5]benzo[1,2-e]pyrrolo[2,1-b][1,3]oxazin-11(3H)-one](/img/structure/B1669365.png)
